Nortryptoquivaline A

Vue d'ensemble

Description

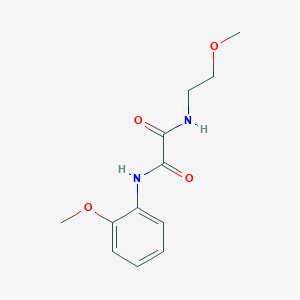

Nortryptoquivaline A is a fungal metabolite that has been found in Neosartorya siamensis . It has anticancer activity and induces nuclear chromatin condensation, a marker of apoptosis, in HCT116 colon and HepG2 liver cancer cells when used at a concentration of 150 µM .

Molecular Structure Analysis

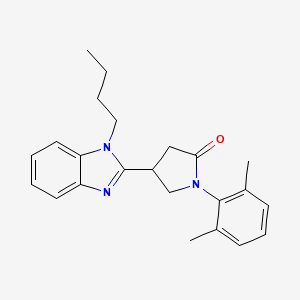

Nortryptoquivaline A has a molecular formula of C28H28N4O7 . Its exact mass is 532.20 and its molecular weight is 532.553 . The structure of Nortryptoquivaline A is complex, with multiple spatially separated stereocenters .Physical And Chemical Properties Analysis

Nortryptoquivaline A has a molecular formula of C28H28N4O7 . Its exact mass is 532.20 and its molecular weight is 532.553 . The elemental analysis shows that it contains Carbon (63.15%), Hydrogen (5.30%), Nitrogen (10.52%), and Oxygen (21.03%) .Applications De Recherche Scientifique

Antibacterial and Antibiofilm Activities

Tryptoquivaline D has been investigated for its antibacterial and antibiofilm properties. In a study by Gomes et al., it was tested alongside other compounds against reference strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa) and environmental multidrug-resistant isolates. Notably, aszonapyrone A and sartorypyrone A exhibited significant antibacterial activity, especially against Gram-positive multidrug-resistant strains. Additionally, these compounds showed synergism with antibiotics .

Mécanisme D'action

Target of Action

It has been found to exhibit anticancer activity, suggesting that it may target cancer cells

Mode of Action

Tryptoquivaline D is believed to interact with its targets by inducing nuclear chromatin condensation, a marker of apoptosis, in HCT116 colon and HepG2 liver cancer cells . This suggests that Tryptoquivaline D may induce cell death in cancer cells, thereby inhibiting their growth and proliferation.

Biochemical Pathways

Its ability to induce apoptosis suggests that it may affect pathways related to cell survival and death

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a drug

Result of Action

Tryptoquivaline D has been found to induce nuclear chromatin condensation in HCT116 colon and HepG2 liver cancer cells, suggesting that it may induce apoptosis in these cells . This could result in the inhibition of cancer cell growth and proliferation.

Propriétés

IUPAC Name |

[(1S)-1-[3-[(2S,3'R,3aS,4S)-3-hydroxy-2-methyl-1,2'-dioxospiro[2,3a-dihydroimidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O7/c1-14(2)22(38-16(4)33)23-29-19-11-7-5-9-17(19)25(35)30(23)21-13-28(39-26(21)36)18-10-6-8-12-20(18)31-24(34)15(3)32(37)27(28)31/h5-12,14-15,21-22,27,37H,13H2,1-4H3/t15-,21+,22-,27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNRKSWQUGTUBV-PEYHEJLLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(N1O)C3(CC(C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4C(C(C)C)OC(=O)C)C6=CC=CC=C62 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@@H](N1O)[C@]3(C[C@H](C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4[C@H](C(C)C)OC(=O)C)C6=CC=CC=C62 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nortryptoquivaline A | |

CAS RN |

60676-56-4 | |

| Record name | Nortryptoquivaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORTRYPTOQUIVALINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPL6Q0VLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Fumitremorgin D?

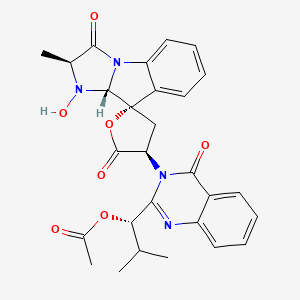

A: Fumitremorgin D, also known as Nortryptoquivaline A, was first isolated from the cultured endophytic fungus Aspergillus fumigatus. [] It has also been found in the marine sea fan-derived fungus Neosartorya siamensis. []

Q2: What are the reported biological activities of Fumitremorgin D?

A: Research indicates that Fumitremorgin D exhibits cytotoxic activity against various human cancer cell lines, including colon cancer (HCT116), liver cancer (HepG2), and melanoma (A375). []

Q3: What is the mechanism of action for the cytotoxic activity of Fumitremorgin D?

A: While the exact mechanism of action for Fumitremorgin D's cytotoxic activity is still under investigation, studies suggest that it induces cell death without causing significant DNA damage. This suggests that its mode of action might differ from typical genotoxic anticancer agents. []

Q4: Has Fumitremorgin D been investigated in combination with other anticancer drugs?

A: Yes, a study explored the potential of combining Fumitremorgin D with Doxorubicin in lung cancer cells. Results indicated that Fumitremorgin D enhanced the cytotoxic effects of Doxorubicin, possibly by increasing its intracellular accumulation. []

Q5: Are there any structural analogs of Fumitremorgin D with known biological activity?

A: Yes, Fumitremorgin D shares structural similarities with other tremorgenic metabolites such as tryptoquivaline and nortryptoquivaline. [] These compounds belong to the indole-diterpene alkaloid family and are known to exhibit tremorgenic activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)

![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)

![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2450811.png)

![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2450817.png)

![7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450820.png)

![Tert-butyl 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2450823.png)